molecular formula C8H10INO B3378183 Benzenamine, 2-iodo-4-methoxy-N-methyl- CAS No. 139115-75-6

Benzenamine, 2-iodo-4-methoxy-N-methyl-

Cat. No.: B3378183
CAS No.: 139115-75-6
M. Wt: 263.08 g/mol
InChI Key: MMQDZDZZNKUFRB-UHFFFAOYSA-N
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Description

Benzenamine, 2-iodo-4-methoxy-N-methyl-: is an organic compound with the molecular formula C8H10INO It is a derivative of benzenamine, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with iodine and methoxy groups, respectively, and the nitrogen atom is methylated

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-iodo-4-methoxy-N-methyl- typically involves the iodination of 4-methoxy-N-methylaniline. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to ensure selective iodination at the 2-position. The reaction is usually conducted in an organic solvent like acetic acid or ethanol at a temperature range of 0-25°C to prevent over-iodination and degradation of the product.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 2-iodo-4-methoxy-N-methyl- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents (e.g., Grignard reagents) can be used under conditions like reflux in an appropriate solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution Reactions: Products include azides, nitriles, or organometallic derivatives.

    Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Chemistry: Benzenamine, 2-iodo-4-methoxy-N-methyl- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique substituents make it a valuable building block for creating complex molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of iodine and methoxy substituents on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, Benzenamine, 2-iodo-4-methoxy-N-methyl- is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers, coatings, and electronic materials.

Comparison with Similar Compounds

    Benzenamine, 4-methoxy-N-methyl-: Similar structure but lacks the iodine substituent, resulting in different reactivity and applications.

    Benzenamine, 2-iodo-4-methyl-:

    Benzenamine, 2-chloro-4-methoxy-N-methyl-: Chlorine substituent instead of iodine, leading to different reactivity and applications.

Uniqueness: Benzenamine, 2-iodo-4-methoxy-N-methyl- is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical properties and reactivity. The iodine atom, being a heavy halogen, significantly influences the compound’s electronic properties and reactivity, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

2-iodo-4-methoxy-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQDZDZZNKUFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451827
Record name Benzenamine, 2-iodo-4-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139115-75-6
Record name Benzenamine, 2-iodo-4-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-4-methoxy-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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